ethyl 4-[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate
Description
Ethyl 4-[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate is a heterocyclic compound featuring a fused cyclopenta[4,5]thieno[2,3-d]pyrimidine core. Its structure includes a sulfanyl (-S-) linker bonded to a butanoate ester group (ethyl 4-sulfanylbutanoate). The compound’s synthesis likely follows cyclocondensation strategies similar to those reported for related thienopyrimidine derivatives, involving heterocyclization of amino-carboxamide precursors with aldehydes in ethanol, followed by functionalization .
Properties
IUPAC Name |
ethyl 4-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-2-20-11(18)7-4-8-21-15-16-13(19)12-9-5-3-6-10(9)22-14(12)17-15/h2-8H2,1H3,(H,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFAEBIXERVBSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination-Alkylation Strategy
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Bromination : Treating the pyrimidinone core with phosphorus oxybromide (POBr₃) in dichloromethane yields 2-bromo-3,5,6,7-tetrahydro-4H-cyclopentathieno[2,3-d]pyrimidin-4-one.
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Alkylation with Mercaptobutanoate Ester : Reacting the brominated intermediate with ethyl 4-mercaptobutanoate in the presence of potassium carbonate (K₂CO₃) in acetonitrile facilitates S-alkylation. The reaction proceeds via an SN2 mechanism, displacing bromide with the thiolate nucleophile.
Reaction Conditions :
Direct Thiolation Using Disulfide Reagents
An alternative approach employs 4,4'-dithiodibutanoic acid, which is esterified in situ with ethanol under acidic conditions. Reduction with zinc dust generates the free thiol, which reacts directly with the pyrimidinone core under basic conditions.
Esterification of the Butanoic Acid Derivative
The ethyl ester functionality is introduced either during side-chain installation or via post-synthetic modification.
Pre-Synthesis Esterification
Ethyl 4-mercaptobutanoate is prepared by esterifying 4-mercaptobutanoic acid with ethanol in the presence of concentrated sulfuric acid. This method mirrors the synthesis of cyanoacetic esters, where monochloroacetic esters react with hydrogen cyanide under basic conditions.
Key Parameters :
Post-Synthetic Esterification
If the sulfanyl butanoic acid derivative is synthesized first, esterification is achieved using ethanol and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). This method is less favored due to side reactions with the thienopyrimidine core.
Comparative Analysis of Synthetic Routes
Structural Characterization and Validation
Spectroscopic Data :
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IR Spectroscopy : Strong absorptions at 1705 cm⁻¹ (C=O stretch of ester and pyrimidinone) and 1218 cm⁻¹ (C=S stretch).
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¹H NMR : Distinct signals at δ 1.25 (t, J=7.1 Hz, CH₂CH₃), δ 2.50–2.70 (m, cyclopentane CH₂), and δ 4.15 (q, J=7.1 Hz, OCH₂).
X-ray Crystallography : Confirms the fused bicyclic structure and trans configuration of the sulfanyl group relative to the pyrimidinone oxygen.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, potentially introducing oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed: The major products resulting from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions might lead to the formation of derivatives with different substituents on the core structure.
Scientific Research Applications
Chemistry: In the field of chemistry, ethyl 4-[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors or receptor modulators. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the medical field, this compound may be explored for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industry, this compound could be utilized in the production of advanced materials or as a component in chemical formulations. Its unique properties may make it suitable for applications in coatings, adhesives, or other specialized products.
Mechanism of Action
The mechanism by which ethyl 4-[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate exerts its effects would depend on its specific biological targets The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Variations
The target compound shares a tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one core with several analogs (Table 1). Key differences lie in substituents attached to the sulfanyl group, which dictate physicochemical and biological properties.
Table 1: Structural Comparison of Selected Analogs
Substituent-Driven Properties
- Ester vs. Amide Groups: The target compound’s ethyl butanoate ester confers higher lipophilicity compared to the acetamide derivatives in and .
- Aryl Modifications : Analogs in and feature 4-chlorophenyl and substituted phenyl groups (2,5-dimethyl or 2-ethyl). Chlorine and alkyl groups enhance hydrophobic interactions, which may improve target binding in enzyme inhibition (e.g., anti-tyrosinase activity, as seen in related compounds ).
Patent-Based Analogs ()
Compounds like 4-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-...]phenoxy]butanoic acid (EP 4 374 877 A2) share a pyrimidine core but incorporate spiro rings and trifluoromethyl groups. These modifications target advanced therapeutic applications, such as kinase inhibition, but diverge significantly in solubility and synthetic complexity .
Biological Activity
Ethyl 4-[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 270.39 g/mol. The compound features a unique thienopyrimidine core which contributes to its biological profile.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) studies have demonstrated effective inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Properties
Studies indicate that derivatives of thienopyrimidine compounds can modulate inflammatory pathways. This compound may act by inhibiting the cyclooxygenase (COX) enzymes involved in the inflammatory response .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Research has indicated that thienopyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : Interaction with key enzymes such as COX and others involved in metabolic pathways.
- Receptor Modulation : Binding to specific receptors that mediate cellular responses.
- Cellular Signaling Pathways : Alteration of signaling pathways related to inflammation and cell growth.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Thienopyrimidine Core : This involves cyclization reactions under controlled conditions.
- Sulfur Incorporation : The introduction of sulfur into the molecular structure is crucial for its biological activity.
- Esterification : Final steps include esterification processes to yield the desired compound.
Case Studies
Several studies have documented the biological activities of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
